molecular formula C6H10N2O B599580 (4,5-dimethyl-1H-imidazol-2-yl)methanol CAS No. 115245-13-1

(4,5-dimethyl-1H-imidazol-2-yl)methanol

Cat. No. B599580
M. Wt: 126.159
InChI Key: XRUICZARPZYJTK-UHFFFAOYSA-N
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Description

“(4,5-dimethyl-1H-imidazol-2-yl)methanol” is an organic compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of “(4,5-dimethyl-1H-imidazol-2-yl)methanol” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains a methanol group attached to the imidazole ring .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including the formation of bonds during the synthesis of the imidazole .

Scientific Research Applications

Methanol Dehydration to Dimethyl Ether

  • Development of Catalysts : A review by Bateni and Able (2018) on heterogeneous catalysts for methanol dehydration to dimethyl ether (DME) highlights the importance of this process in producing a clean fuel and valuable chemical from methanol. The study covers various catalysts including γ-Al2O3, zeolites, and other modifications, showcasing their efficiency in the dehydration reaction (Bateni & Able, 2018).

Methanol Reforming for Hydrogen Production

  • Cu-based Catalysts and Reaction Mechanisms : Research by Yong et al. (2013) delves into methanol reforming processes, highlighting the use of Cu-based catalysts and detailing the surface reaction mechanisms. This work contributes to understanding how methanol can be efficiently converted into hydrogen, a clean energy carrier (Yong et al., 2013).

Methanol as a Chemical Marker in Transformer Insulating Oil

  • Methanol as an Indicator of Cellulosic Insulation Aging : Jalbert et al. (2019) review the use of methanol as a marker for evaluating the condition of solid insulation in power transformers. The presence of methanol in transformer oil has been correlated with the degradation of insulating paper, providing a novel approach to monitoring transformer health (Jalbert et al., 2019).

Methanol in Fuel Cell Technology

  • Direct Methanol Fuel Cells (DMFCs) : Heinzel and Barragán (1999) discuss the challenges and progress in DMFC technology, particularly focusing on methanol crossover issues. This review underlines the potential of methanol as a fuel source for clean energy generation, despite existing technical hurdles (Heinzel & Barragán, 1999).

Methanol's Role in Sustainable Technologies

  • Reclamation of CO2 : A review by Yang and Wang (2015) emphasizes methanol's role in the sustainable reclamation of CO2, presenting it as a cornerstone in C1 chemistry for producing fuels and chemicals. This research outlines various pathways for CO2 conversion into methanol and its derivatives, highlighting the environmental benefits (Yang & Wang, 2015).

properties

IUPAC Name

(4,5-dimethyl-1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-5(2)8-6(3-9)7-4/h9H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUICZARPZYJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676283
Record name (4,5-Dimethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-dimethyl-1H-imidazol-2-yl)methanol

CAS RN

115245-13-1
Record name (4,5-Dimethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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